molecular formula C16H20N4OS B2656951 (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(thiophen-3-yl)methanone CAS No. 2034503-10-9

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(thiophen-3-yl)methanone

Cat. No. B2656951
CAS RN: 2034503-10-9
M. Wt: 316.42
InChI Key: YLLLCAKCDBQTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C16H20N4OS and its molecular weight is 316.42. The purity is usually 95%.
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Scientific Research Applications

Psychoactive Substance Research

Some piperazine derivatives are analyzed for their presence in new psychoactive substances, often found in "legal highs". Research in this area focuses on identifying the prevalence of these compounds, understanding their psychoactive effects, and developing analytical methods for their detection. For example, studies on piperazines like BZP and mCPP aim to comprehend their impact on human health and contribute to forensic toxicology and public health policy (Rust et al., 2012).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of related compounds is crucial for developing new drugs. Research in this area involves studying how these compounds are absorbed, metabolized, and excreted in humans. This information is vital for safety assessments and optimizing therapeutic efficacy. For instance, studies on novel orexin receptor antagonists or B-cell lymphoma-2 inhibitors provide insights into the metabolic pathways and potential therapeutic applications of these compounds (Renzulli et al., 2011, Liu et al., 2017).

Anxiolytic and Antidepressant Research

Arylpiperazine derivatives are explored for their potential anxiolytic and antidepressant effects. These studies aim to understand the mechanisms of action, efficacy, and safety profiles of new compounds targeting central nervous system receptors, such as the 5-HT1A receptor. Research in this domain contributes to the development of new treatments for anxiety and mood disorders (Brito et al., 2017).

Toxicology and Safety Assessments

Evaluating the toxicity and safety profiles of new compounds is a critical aspect of scientific research applications. Studies in this area focus on identifying adverse effects, potential risks associated with exposure, and establishing safe usage guidelines. This research is essential for regulatory approvals and ensuring public health safety (Helander et al., 2014).

properties

IUPAC Name

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-18-15(10-14(17-18)12-2-3-12)19-5-7-20(8-6-19)16(21)13-4-9-22-11-13/h4,9-12H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLLCAKCDBQTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.